molecular formula C66H50N2O2 B14099932 (R)-2'-Benzyl-3-((E)-(((1S,2S)-2-((E)-(3-((R)-2-benzylnaphthalen-1-yl)-2-hydroxybenzylidene)amino)-1,2-diphenylethyl)imino)methyl)-[1,1'-binaphthalen]-2-ol

(R)-2'-Benzyl-3-((E)-(((1S,2S)-2-((E)-(3-((R)-2-benzylnaphthalen-1-yl)-2-hydroxybenzylidene)amino)-1,2-diphenylethyl)imino)methyl)-[1,1'-binaphthalen]-2-ol

Cat. No.: B14099932
M. Wt: 903.1 g/mol
InChI Key: CKMCCLJTVUYUHF-VKOZLBNWSA-N
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Description

3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with multiple functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., hydrogen gas with nickel catalyst), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzoic acid derivatives, while reduction can produce fully hydrogenated compounds .

Scientific Research Applications

3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) stands out due to its binaphthalene core and multiple functional groups. These features provide enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C66H50N2O2

Molecular Weight

903.1 g/mol

IUPAC Name

1-(2-benzylnaphthalen-1-yl)-3-[[(1S,2S)-2-[[3-(2-benzylnaphthalen-1-yl)-2-hydroxyphenyl]methylideneamino]-1,2-diphenylethyl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C66H50N2O2/c69-65-54(31-19-35-59(65)60-52(40-45-20-5-1-6-21-45)38-36-47-24-13-16-32-56(47)60)43-67-63(49-26-9-3-10-27-49)64(50-28-11-4-12-29-50)68-44-55-42-51-30-15-18-34-58(51)62(66(55)70)61-53(41-46-22-7-2-8-23-46)39-37-48-25-14-17-33-57(48)61/h1-39,42-44,63-64,69-70H,40-41H2/t63-,64-/m0/s1

InChI Key

CKMCCLJTVUYUHF-VKOZLBNWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC(=C4O)C=N[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)N=CC7=CC8=CC=CC=C8C(=C7O)C9=C(C=CC1=CC=CC=C19)CC1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC(=C4O)C=NC(C5=CC=CC=C5)C(C6=CC=CC=C6)N=CC7=CC8=CC=CC=C8C(=C7O)C9=C(C=CC1=CC=CC=C19)CC1=CC=CC=C1

Origin of Product

United States

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